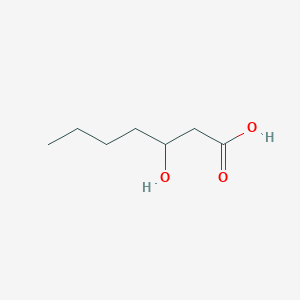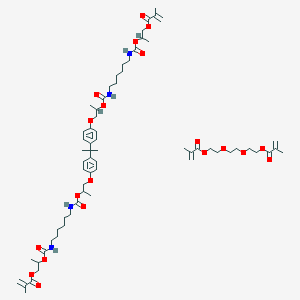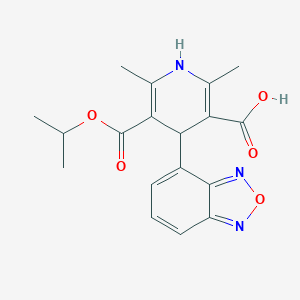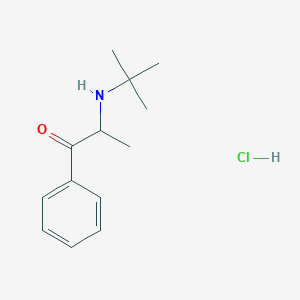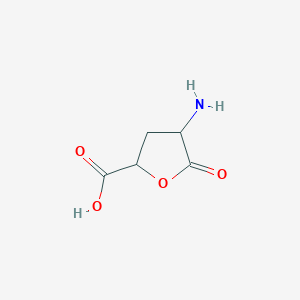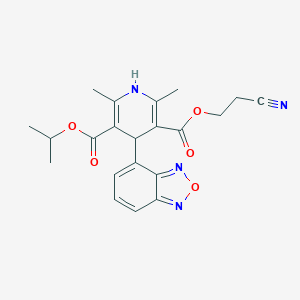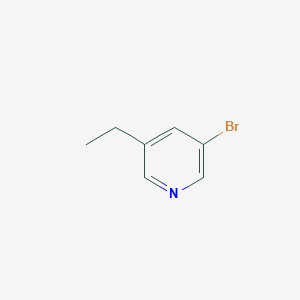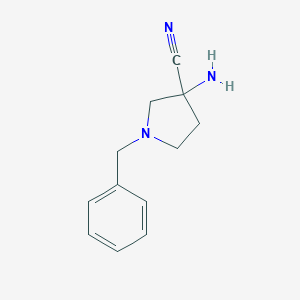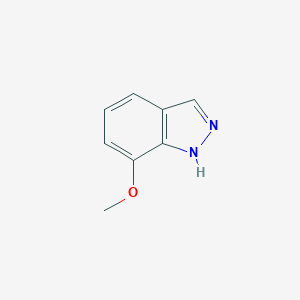
7-methoxy-1H-indazole
Vue d'ensemble
Description
Le 7-Méthoxy-1H-indazole est un composé organique aromatique hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont utilisés dans diverses applications médicinales.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 7-Méthoxy-1H-indazole peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation d'hydrazines benzylidéniques ortho-substituées. Par exemple, la réaction entre le 2-méthoxybenzaldéhyde et l'hydrazine peut produire le composé indazole souhaité. La réaction nécessite généralement un catalyseur tel que l'acétate de cuivre (Cu(OAc)2) et un oxydant comme l'oxygène (O2) dans un solvant tel que le diméthylsulfoxyde (DMSO) dans des conditions contrôlées .
Méthodes de production industrielle : La production industrielle du 7-Méthoxy-1H-indazole peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les réactions catalysées par les métaux de transition sont souvent privilégiées en raison de leur efficacité et de la formation minimale de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Méthoxy-1H-indazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les quinones correspondantes.
Réduction : Le cycle indazole peut être réduit dans des conditions spécifiques pour former des dihydroindazoles.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indazole, en particulier aux positions 3 et 5.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Hydrogénation catalytique à l'aide de palladium sur carbone (Pd/C) sous atmosphère de gaz hydrogène (H2).
Substitution : Électrophiles tels que les halogènes (par exemple, le brome, le chlore) en présence d'acides de Lewis comme le chlorure d'aluminium (AlCl3).
Principaux produits :
Oxydation : Formation de quinones.
Réduction : Formation de dihydroindazoles.
Substitution : Formation d'indazoles halogénés.
4. Applications de la recherche scientifique
Le 7-Méthoxy-1H-indazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Enquêté pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 7-Méthoxy-1H-indazole implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de la PI3K, il se lie au site actif de l'enzyme, empêchant la phosphorylation des molécules de signalisation en aval. Cette inhibition peut conduire à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .
Composés similaires :
1H-Indazole : Manque le groupe méthoxy, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.
2H-Indazole : Une autre forme tautomère avec une réactivité distincte.
3-Méthoxy-1H-indazole : Structure similaire mais avec le groupe méthoxy en position 3, ce qui entraîne une réactivité et des applications différentes.
Unicité : Le 7-Méthoxy-1H-indazole est unique en raison de la présence du groupe méthoxy en position 7, qui peut influencer ses propriétés électroniques et améliorer son potentiel de pharmacophore dans la conception de médicaments .
Applications De Recherche Scientifique
7-Methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1H-indazole involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Indazole: Lacks the methoxy group, resulting in different chemical properties and biological activities.
2H-Indazole: Another tautomeric form with distinct reactivity.
3-Methoxy-1H-indazole: Similar structure but with the methoxy group at the 3rd position, leading to different reactivity and applications.
Uniqueness: 7-Methoxy-1H-indazole is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and enhance its potential as a pharmacophore in drug design .
Propriétés
IUPAC Name |
7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-05-1 | |
| Record name | 7-Methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
